molecular formula C28H51NO12 B12380642 (S,E)-TCO2-PEG8-acid

(S,E)-TCO2-PEG8-acid

Cat. No.: B12380642
M. Wt: 593.7 g/mol
InChI Key: CRFHBDDBVLJUFB-CKUSHTOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-TCO2-PEG8-acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-TCO2-PEG8-acid typically involves the conjugation of a PEG chain with a specific functional group. The process often starts with the activation of the PEG chain, followed by the introduction of the desired functional group under controlled conditions. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S,E)-TCO2-PEG8-acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S,E)-TCO2-PEG8-acid is used as a building block for synthesizing more complex molecules. Its PEG chain provides solubility and stability, making it an ideal candidate for various chemical reactions.

Biology

In biological research, this compound is used for drug delivery and as a linker in bioconjugation. Its PEG chain enhances the solubility and bioavailability of drugs, while the functional group allows for specific targeting.

Medicine

In medicine, this compound is employed in the formulation of pharmaceuticals, particularly in creating prodrugs and drug conjugates. Its properties help improve the pharmacokinetics and pharmacodynamics of therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanomaterials. Its versatility and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (S,E)-TCO2-PEG8-acid involves its interaction with specific molecular targets. The PEG chain enhances solubility and stability, while the functional group interacts with target molecules through covalent or non-covalent bonding. This interaction can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S,E)-TCO2-PEG4-acid: A shorter PEG chain variant with similar properties but different solubility and stability profiles.

    (S,E)-TCO2-PEG12-acid: A longer PEG chain variant offering enhanced solubility and stability but potentially different reactivity.

Uniqueness

(S,E)-TCO2-PEG8-acid stands out due to its balanced PEG chain length, providing an optimal combination of solubility, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H51NO12

Molecular Weight

593.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h4,6,26H,1-3,5,7-25H2,(H,29,32)(H,30,31)/b6-4+/t26-/m1/s1

InChI Key

CRFHBDDBVLJUFB-CKUSHTOWSA-N

Isomeric SMILES

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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